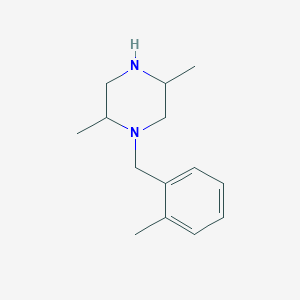

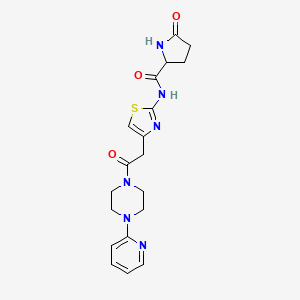

![molecular formula C21H16N4O5S2 B2530607 4-(甲基磺酰基)-N-(6-硝基苯并[d]噻唑-2-基)-N-(吡啶-2-基甲基)苯甲酰胺 CAS No. 886939-27-1](/img/structure/B2530607.png)

4-(甲基磺酰基)-N-(6-硝基苯并[d]噻唑-2-基)-N-(吡啶-2-基甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related functional groups and potential biological activities, such as antiarrhythmic and anticancer properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including chlorination, aminolysis, reduction, and condensation reactions. For instance, the synthesis of a related compound, 6-Methyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole, was achieved by reacting isonicotinic acid with 4-methyl benzene-1,2-diamine and polyphosphoric acid at high temperatures . Another example is the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, which was synthesized from 2-nitrobenzoic acid through a five-step process that included chlorination, aminolysis, reduction, and condensation .

Molecular Structure Analysis

The molecular structure of related compounds shows that the orientation of substituents on the benzene ring can significantly affect the molecule's properties. For example, in the compound "Methyl 4-methylsulfonyl-2-nitrobenzoate," the dihedral angle between the nitro group and the benzene ring is 21.33°, and that between the carboxylate group and the benzene ring is 72.09° . These angles can influence the overall shape of the molecule and its interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions of similar compounds involve interactions with various biological targets. For instance, some compounds with the methylsulfonylamino group have shown Class III antiarrhythmic activity by blocking the delayed rectifier potassium current (IK) in isolated myocytes . Another study found that N-substituted imidazolylbenzamides or benzene-sulfonamides exhibited cardiac electrophysiological activity, indicating that the imidazolyl group can replace the methylsulfonylamino group to produce Class III electrophysiological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of a nitro group and a sulfonyl group can affect the compound's reactivity and solubility. The crystal structure of "Methyl 4-methylsulfonyl-2-nitrobenzoate" is stabilized by weak intermolecular C—H⋯O interactions . Additionally, the synthesis of alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates revealed a linear relationship between the chemical shift values of the benzylic protons and the Hammett values of the substituents, suggesting that electronic effects play a significant role in the properties of these molecules .

科学研究应用

荧光性质和抗癌活性

4-(甲基磺酰基)-N-(6-硝基苯并[d]噻唑-2-基)-N-(吡啶-2-基甲基)苯甲酰胺及其衍生物因其荧光性质和潜在的抗癌活性而受到研究。一项研究合成了类似磺胺衍生物的 Co(II) 配合物,并探索了它们与茜素染料的荧光猝灭。计算了电子转移过程的自由能变化,并且这些复合物在针对人乳腺癌细胞系的体外细胞毒性研究中显示出有希望的结果 (Vellaiswamy & Ramaswamy, 2017)。

合成和结构表征

类似苯甲酰胺衍生物的合成已得到广泛研究,揭示了实用且改进的合成工艺。这些工艺具有条件温和、操作方便、收率高等优点,使合成更适用于实验室和工业用途 (Ping, 2007)。此外,相关化合物的固相合成及其晶体结构测定为其分子结构提供了详细的见解 (Luo & Huang, 2004)。

绿色指标评估和改进合成

磺酰胺衍生物的合成中的环境考虑因素,包括类似于 4-(甲基磺酰基)-N-(6-硝基苯并[d]噻唑-2-基)-N-(吡啶-2-基甲基)苯甲酰胺的合成,一直是近期研究的重点。已探索此类化合物的改进合成以及基于原子经济性、反应质量效率和 E 因子等参数的绿色指标的评估,以最大程度地减少废物产生 (Gilbile, Bhavani, & Vyas, 2017)。

属性

IUPAC Name |

4-methylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O5S2/c1-32(29,30)17-8-5-14(6-9-17)20(26)24(13-15-4-2-3-11-22-15)21-23-18-10-7-16(25(27)28)12-19(18)31-21/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHKGWHCVONXOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoic acid](/img/structure/B2530526.png)

![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine](/img/structure/B2530527.png)

![3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530530.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2530531.png)

![ethyl 4-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2530539.png)

![2-((3-chlorobenzyl)thio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2530543.png)

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2530546.png)